Ortho-Fluorination Pattern vs. Para-Fluorinated Isomers: Regioselectivity Data
Electrophilic fluorination of N,N-dimethylaniline with Selectfluor or NFSI produces both 2-fluoro and 4-fluoro derivatives, with the ortho-fluoro isomer being the predominant product [1]. This ortho-selectivity is a consequence of Me2N → F coordination in the transition state, favoring ortho-substitution over para-substitution [2].
| Evidence Dimension | Regioisomeric product distribution |
|---|---|
| Target Compound Data | Ortho-fluoro isomer predominant |
| Comparator Or Baseline | Para-fluoro isomer formed in minor quantities |
| Quantified Difference | Ortho/para ratio >1 (predominance of ortho isomer) |
| Conditions | Electrophilic fluorination of N,N-dimethylaniline with Selectfluor or NFSI |
Why This Matters
Procuring pre-formed 2-fluoro-N,4-dimethylaniline hydrochloride ensures the desired ortho-fluorination pattern, avoiding the need for costly and low-yielding separation of regioisomeric mixtures.
- [1] Sorokin VI, Pozharskii AF, Ozeryanskii VA. Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. J Fluor Chem. 2013;154:67-72. View Source
- [2] Sorokin VI, Pozharskii AF, Ozeryanskii VA. Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N-F reagents. Scholarmate Abstract. View Source
